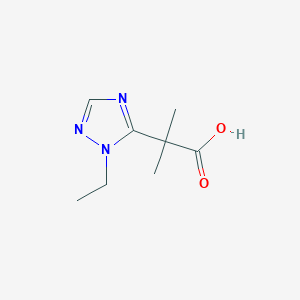

2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropanoic acid

Description

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

2-(2-ethyl-1,2,4-triazol-3-yl)-2-methylpropanoic acid |

InChI |

InChI=1S/C8H13N3O2/c1-4-11-6(9-5-10-11)8(2,3)7(12)13/h5H,4H2,1-3H3,(H,12,13) |

InChI Key |

KOILYAVINGRDES-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=NC=N1)C(C)(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

N1-Alkylation of 1,2,4-Triazole

The initial step involves selective methylation or ethylation at the N1 position of 1,2,4-triazole. This is typically achieved by nucleophilic substitution using alkyl halides under basic conditions.

Example procedure (adapted from a related methylation method):

| Reagents | Conditions | Outcome |

|---|---|---|

| 1,2,4-Triazole | KOH, ethanol | Formation of triazolate salt |

| Ethyl bromide or ethyl chloride | Slow addition, reflux | N1-ethyl-1,2,4-triazole |

This method avoids over-alkylation and is conducted under reflux with potassium hydroxide in ethanol, followed by slow addition of the alkyl halide.

Lithiation and Carboxylation at the 5-Position

After N1-alkylation, the 5-position of the triazole ring is lithiated using strong bases such as lithium diisopropylamide (LDA) or n-butyllithium in aprotic solvents like tetrahydrofuran (THF).

| Step | Reagents & Conditions | Product |

|---|---|---|

| Lithiation | LDA in THF, cooled to -78 °C | 5-lithio-N1-ethyl-1,2,4-triazole |

| Carboxylation | Bubbling CO₂ gas into the lithiated solution | 5-carboxy-N1-ethyl-1,2,4-triazole |

The carboxylation step introduces the carboxyl group at the 5-position with high regioselectivity.

Alternative One-Pot and Microwave-Assisted Syntheses

Microwave-assisted synthesis has been employed to efficiently prepare related triazole derivatives with amide or acid functionalities, improving yields and reducing reaction times.

Example optimization data for amide formation (analogous to acid derivatives):

| Entry | Solvent | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | MeCN | 170 | 25 | 79 |

| 2 | EtOH | 180 | 25 | 27 |

| 3 | AcOEt | 180 | 25 | 64 |

This suggests acetonitrile at 170 °C under microwave irradiation is optimal for efficient synthesis of triazole derivatives.

Representative Experimental Data Table

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| N1-Ethylation | 1,2,4-triazole, KOH, ethanol, ethyl bromide, reflux | 70-85 | Avoids over-alkylation |

| Lithiation | LDA in THF, -78 °C | Quantitative | Requires inert atmosphere |

| Carboxylation | CO₂ gas introduction | 70-75 | Forms 5-carboxy-N1-ethyl-1,2,4-triazole |

| Esterification (optional) | Thionyl chloride, methanol | 80-90 | For intermediate ester formation |

| Final acid formation | Hydrolysis or substitution to 2-methylpropanoic acid | 65-75 | Purification by crystallization |

Mechanistic Insights and Optimization Notes

- The selectivity of N1-alkylation is critical; using strong bases like KOH in ethanol and slow addition of alkyl halide minimizes N2 or N4 alkylation.

- Lithiation at the 5-position is favored due to the acidity of the proton adjacent to the nitrogen atoms in the triazole ring.

- Use of LDA or n-butyllithium in dry THF under inert atmosphere prevents side reactions.

- Carboxylation with CO₂ is a mild and efficient method to introduce the acid group.

- Esterification with thionyl chloride and methanol serves as a useful intermediate step for purification and subsequent transformations.

- Microwave-assisted methods can significantly reduce reaction times and improve yields for related triazole derivatives.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under appropriate conditions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropanoic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound’s stability and reactivity make it useful in biochemical studies, including enzyme inhibition and protein-ligand interactions.

Medicine: It is explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

Industry: The compound is used in the development of materials with specific properties, such as corrosion inhibitors and photostabilizers

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing their activity. This compound may inhibit enzymes or modulate receptor functions, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, including triazole rings, propanoic acid/ester backbones, or alkyl/functional group substitutions. Key distinctions are highlighted below:

2,2′-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,3-phenylene}bis(2-methylpropanoic acid) (, Compound e)

- Structure: Contains two 2-methylpropanoic acid groups linked via a phenylene bridge with a triazole-methyl substituent.

2-{3-[(1H-1,2,4-Triazol-1-yl)methyl]-5-(2-cyanopropan-2-yl)phenyl}-2-methylpropanoic acid (, Compound f)

- Structure: Features a cyanopropyl group on the phenyl ring and a triazole-methyl substituent.

- Functional Groups: Combines a nitrile (cyano) group with propanoic acid, enhancing polarity compared to the target compound.

- Role : Pharmacopeial impurity; structural complexity suggests it arises during synthesis of triazole-containing drugs .

(2S)-2-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid ()

- Structure: An amino acid analog with a 1-methyl-triazole substituent at the third carbon.

- Molecular Formula : C₆H₁₀N₄O₂ (MW: 170.17 g/mol).

[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine Dihydrochloride ()

- Structure : A dihydrochloride salt with an isopropyl-triazole and a primary amine.

- Molecular Formula : C₆H₁₄Cl₂N₄ (MW: 213.11 g/mol).

- Key Difference : Lack of carboxylic acid; the amine and hydrochloride salt enhance water solubility compared to the hydrophobic target compound .

(1R)-1-[5-(1-Methyl-4-{4-[(3-Methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl}-1H-pyrazol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]ethyl 2-Methylpropanoate ()

- Structure : A tetrazole-containing ester with a pyridine-piperidine carbamoyl group.

- Key Difference : Complex heterocyclic system and ester functionality (vs. carboxylic acid in the target compound), suggesting divergent biological targets or metabolic stability .

Structural and Physicochemical Data Comparison

Research and Pharmacopeial Relevance

- Target Compound: Limited data are available, but its structural similarity to anastrozole-related impurities () implies a role in quality control for triazole-based pharmaceuticals .

- Complex Heterocycles (): Highlight the versatility of triazole derivatives in drug design, particularly for kinase inhibitors or GPCR-targeted therapies .

Biological Activity

2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropanoic acid is a derivative of 1,2,4-triazole, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anti-inflammatory, antimicrobial, and antiproliferative properties. The findings are supported by recent research studies and data.

Chemical Structure and Properties

The compound features a triazole ring, which is significant in medicinal chemistry due to its ability to interact with biological targets. The triazole moiety contributes to the compound's amphoteric nature, allowing it to participate in various biochemical interactions.

Anti-inflammatory Activity

Recent studies have evaluated the anti-inflammatory effects of 1,2,4-triazole derivatives, including this compound. The research indicated that derivatives containing propanoic acid moieties significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) .

Table 1: Cytokine Inhibition by Triazole Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 3a | 45 | 30 |

| 3c | 50 | 35 |

| 3e | 40 | 32 |

| Control (Ibuprofen) | 42 | 28 |

The presence of specific substituents on the triazole ring was found to enhance anti-inflammatory effects. For instance, compounds with pyridyl substitutions showed increased TNF-α inhibitory activity .

Antimicrobial Activity

The antimicrobial properties of the compound were assessed against various Gram-positive and Gram-negative bacteria. The results demonstrated that while some derivatives exhibited moderate antibacterial activity, they were less effective compared to other triazole derivatives containing double bonds in their acid chains .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 3a | E. coli | 12 |

| 3c | S. aureus | 15 |

| Control (Ciprofloxacin) | E. coli | 20 |

The study suggested that the lack of unsaturation in the acid chain may account for the reduced antibacterial efficacy of these compounds compared to their methacrylic acid analogues .

Antiproliferative Activity

In vitro studies have shown that certain triazole derivatives exhibit antiproliferative effects against cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .

Table 3: Antiproliferative Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3a | HeLa | 25 |

| 3c | MCF7 | 30 |

| Control (Doxorubicin) | HeLa | 10 |

The results indicate that compounds like 3a and 3c demonstrate significant potential as anticancer agents due to their ability to inhibit cell proliferation effectively .

Q & A

Basic Research Question

- ¹H/¹³C NMR : Assign peaks based on characteristic signals:

- Triazole ring protons (δ 7.5–8.5 ppm) and ethyl/methyl groups (δ 1.2–1.5 ppm) .

- Carboxylic acid protons (broad signal at δ 10–12 ppm) .

- FT-IR : Confirm the carboxylic acid moiety via O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 210–254 nm .

What reaction mechanisms underlie the nucleophilic substitution pathways in the synthesis of this triazole derivative?

Advanced Research Question

The synthesis involves a two-step mechanism:

Nucleophilic Attack : The nitrogen atom of the triazole ring attacks the electrophilic carbon of the methylpropanoic acid derivative, forming a transient tetrahedral intermediate .

Proton Transfer and Elimination : A base abstracts a proton, leading to the elimination of a leaving group (e.g., halide) and stabilization of the product .

Methodological Tip : Use isotopic labeling (e.g., deuterated solvents) or computational modeling (DFT) to trace proton transfer pathways .

How does the compound’s structure influence its biological activity, particularly in enzyme inhibition or receptor binding?

Advanced Research Question

- Triazole Core : Acts as a bioisostere for amide bonds, enhancing metabolic stability and binding to enzymes like CYP450 or kinases .

- Ethyl/Methyl Groups : Hydrophobic interactions with binding pockets (e.g., in antimicrobial targets) improve selectivity .

- Carboxylic Acid : Facilitates hydrogen bonding with active-site residues (e.g., in PI3K or β-lactamase enzymes) .

Methodological Tip : Perform molecular docking (AutoDock Vina) and MD simulations to predict binding modes .

How can researchers address contradictions in reported biological activity data across different experimental models?

Advanced Research Question

Discrepancies may arise from:

- Assay Variability : Differences in cell lines (e.g., bacterial vs. mammalian) or endpoint measurements (IC₅₀ vs. MIC) .

- Solubility Issues : Poor aqueous solubility may artifactually reduce efficacy in in vitro assays .

Methodological Tip : - Standardize assays using reference compounds (e.g., USP Anastrozole RS) .

- Use solubilizing agents (e.g., DMSO/PEG mixtures) and validate with dose-response curves .

What computational strategies are effective for predicting the compound’s pharmacokinetic properties or toxicity?

Advanced Research Question

- ADMET Prediction : Tools like SwissADME or ProTox-II estimate bioavailability, CYP inhibition, and hepatotoxicity .

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity/toxicity using datasets from related triazoles .

Methodological Tip : Validate predictions with in vitro assays (e.g., Caco-2 permeability, Ames test) .

What strategies mitigate byproduct formation during large-scale synthesis?

Advanced Research Question

Common byproducts include:

- Dimerization Products : From unintended triazole ring coupling .

- Oxidation Byproducts : Carboxylic acid derivatives formed under aerobic conditions .

Mitigation Strategies : - Use inert atmospheres (N₂/Ar) and radical scavengers (e.g., BHT) .

- Optimize stoichiometry and employ flow chemistry for better heat/mass transfer .

How can researchers elucidate the compound’s role in modulating signaling pathways like PI3K/AKT?

Advanced Research Question

- Western Blotting : Measure phosphorylation levels of AKT or downstream targets (e.g., mTOR) in treated cell lines .

- Kinase Assays : Use recombinant PI3K isoforms to quantify inhibition in vitro .

Methodological Tip : Combine with siRNA knockdown to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.